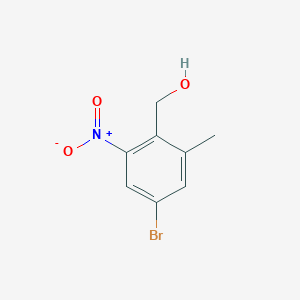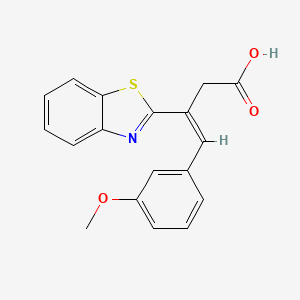
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is an organic compound that features a benzothiazole ring and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety, which can be achieved through various methods such as the Wittig reaction or Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The benzothiazole ring and methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Similar structure but lacks the methoxy group.
3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid: Similar structure with the methoxy group in a different position.
3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid can influence its chemical reactivity and biological activity. This makes it unique compared to similar compounds, as the methoxy group can participate in hydrogen bonding and other interactions that affect the compound’s properties.
Propriétés
Formule moléculaire |
C18H15NO3S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9- |
Clé InChI |
INZMANTZZFBIJO-LCYFTJDESA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |
SMILES canonique |
COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)

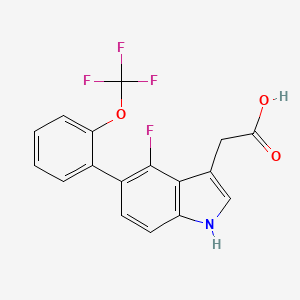

![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
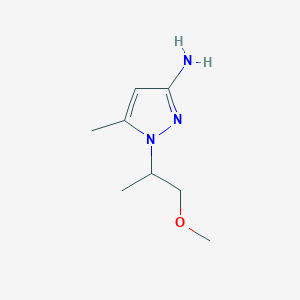
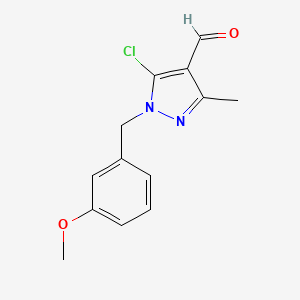
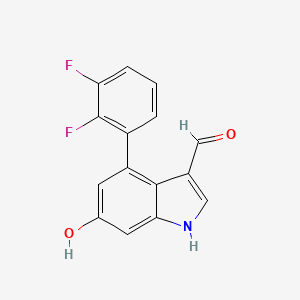
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
